1-(3,5-Dimethylisoxazol-4-yl)cyclopropanecarbonitrile
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Overview
Description
RK-20448: is a compound known for its role as an ATP-competitive inhibitor of several kinases, including Lck, Src, KDR/VEGF2R, and Tie-2. It also inhibits BLK, Csk, Fyn, and Lyn. RK-20448 is the cis isomer of A-419259 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RK-20448 involves the preparation of 7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature.
Industrial Production Methods: Industrial production methods for RK-20448 are not explicitly detailed in the available sources. it is typically produced in research laboratories under controlled conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: RK-20448 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not widely documented.
Reduction: Reduction reactions may be performed to modify its functional groups.
Substitution: Substitution reactions can occur, particularly involving the piperazine and phenyl groups.
Common Reagents and Conditions: Common reagents used in reactions involving RK-20448 include oxidizing agents, reducing agents, and various solvents. Specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from reactions involving RK-20448 depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
RK-20448 has a wide range of scientific research applications, including:
Chemistry:
- Used as a reference compound in kinase inhibition studies.
- Employed in the synthesis of related kinase inhibitors.
Biology:
- Investigated for its effects on cellular signaling pathways.
- Studied for its potential to inhibit specific kinases involved in various biological processes.
Medicine:
- Explored as a potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer.
- Used in preclinical studies to understand its pharmacokinetics and pharmacodynamics.
Industry:
- Utilized in the development of new kinase inhibitors for pharmaceutical applications.
- Employed in research and development for novel therapeutic agents .
Mechanism of Action
RK-20448 exerts its effects by competitively inhibiting ATP binding to specific kinases, including Lck, Src, KDR/VEGF2R, and Tie-2. This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways. The molecular targets and pathways involved include the inhibition of kinase activity, leading to altered cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
RK-20448 is compared with other similar compounds, such as:
A-419259: The trans isomer of RK-20448, also an ATP-competitive inhibitor of similar kinases.
PP1 and PP2: Other pyrrolo-pyrimidine derivatives with kinase inhibitory activity.
RK-24466: Another related compound with similar kinase inhibition properties.
Uniqueness: RK-20448 is unique due to its specific cis isomer configuration, which may confer distinct binding affinities and inhibitory profiles compared to its trans isomer and other related compounds .
Properties
CAS No. |
116446-25-4 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-8(7(2)12-11-6)9(5-10)3-4-9/h3-4H2,1-2H3 |
InChI Key |
KYAXDLVVACFPCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Synonyms |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
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